molecular formula C14H15N3O5S B12218377 3-(2-{2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamido)propanoic acid

3-(2-{2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamido)propanoic acid

Cat. No.: B12218377
M. Wt: 337.35 g/mol
InChI Key: QJVWNENZVKBHQZ-UHFFFAOYSA-N
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Description

3-(2-{2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamido)propanoic acid is a complex organic compound that features a thiazolidinone ring, an imine group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamido)propanoic acid typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound and a thiol under acidic conditions.

    Introduction of the Imine Group: The imine group is introduced by reacting the thiazolidinone intermediate with an aldehyde or ketone.

    Attachment of the Hydroxyphenyl Group: This step involves the coupling of the hydroxyphenyl group to the imine-thiazolidinone intermediate, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).

    Final Assembly: The final step involves the acylation of the intermediate with propanoic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

3-(2-{2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamido)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anti-cancer agent.

    Biological Studies: It is used to investigate enzyme inhibition and protein interactions.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

    Protein Interactions: It can interact with proteins, altering their function and activity.

    Pathways Involved: The compound may affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-{2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamido)butanoic acid
  • 3-(2-{2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamido)pentanoic acid

Uniqueness

The unique combination of the thiazolidinone ring, imine group, and hydroxyphenyl group in 3-(2-{2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamido)propanoic acid provides it with distinct chemical properties and biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C14H15N3O5S

Molecular Weight

337.35 g/mol

IUPAC Name

3-[[2-[2-(4-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C14H15N3O5S/c18-9-3-1-8(2-4-9)16-14-17-13(22)10(23-14)7-11(19)15-6-5-12(20)21/h1-4,10,18H,5-7H2,(H,15,19)(H,20,21)(H,16,17,22)

InChI Key

QJVWNENZVKBHQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C2NC(=O)C(S2)CC(=O)NCCC(=O)O)O

Origin of Product

United States

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